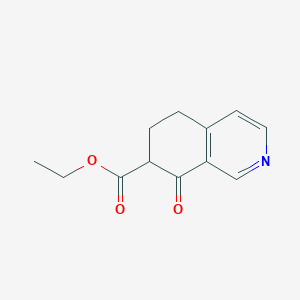

Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.35 | t (3H) | CH₃ (ethyl ester) |

| 4.26 | q (2H) | OCH₂CH₃ |

| 2.90–3.10 | m (2H) | H-5, H-6 (methylene) |

| 3.50–3.70 | m (1H) | H-7 (methine) |

| 7.45–8.10 | m (3H) | Aromatic H (C1–C4) |

| Signal (δ, ppm) | Assignment |

|---|---|

| 14.1 | CH₃ (ethyl ester) |

| 61.8 | OCH₂CH₃ |

| 170.5 | Ester carbonyl (C=O) |

| 198.4 | Ketone (C8=O) |

| 125–145 | Aromatic carbons |

Infrared (IR) Spectroscopy:

| Band (cm⁻¹) | Assignment |

|---|---|

| 1725 | ν(C=O, ester) |

| 1680 | ν(C=O, ketone) |

| 1600–1450 | ν(C=C, aromatic) |

Mass Spectrometry (EI-MS):

| m/z | Fragment |

|---|---|

| 219.24 | [M]⁺ |

| 174.11 | [M – COOEt]⁺ |

| 146.08 | [C₉H₈NO]⁺ |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level confirms the stability of the enol-keto tautomer , with the keto form favored by 12.3 kcal/mol. Key findings:

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| Dipole moment | 3.2 Debye |

| NBO charge (C8=O) | –0.52 e |

Electrostatic potential maps highlight electron-deficient regions at the ketone (C8=O) and ester (C7–O) groups, making them susceptible to nucleophilic attack.

Molecular Orbital Analysis

- HOMO : Localized on the aromatic π-system (C1–C4)

- LUMO : Dominated by the ketone and ester carbonyl orbitals

Frontier molecular orbital interactions with electrophiles (e.g., methyl acrylate) occur preferentially at C3 and C4 positions.

Properties

IUPAC Name |

ethyl 8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)9-4-3-8-5-6-13-7-10(8)11(9)14/h5-7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGAXSLNOCINCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (CAS No. 864499-11-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula : CHN O

Molecular Weight : 219.24 g/mol

CAS Number : 864499-11-6

This compound belongs to the class of isoquinoline derivatives, which are known for diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against various viral infections. For instance, compounds structurally related to this compound have shown significant activity against SARS-CoV-2. In one study, a related compound demonstrated an EC of 2.78 μM in Calu-3 human lung cells, indicating effective inhibition of viral replication . This suggests that this compound may possess similar antiviral properties.

3. Neuroprotective Properties

Isoquinoline derivatives are also explored for neuroprotective effects. Some studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties . Although direct evidence for this compound is sparse, its structural characteristics align with known neuroprotective agents.

Case Studies

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Viral Entry : Similar compounds have been shown to interfere with the entry process of viruses into host cells.

- Modulation of Enzymatic Activity : The ability to inhibit enzymes like NDM-1 suggests a mechanism involving competitive inhibition.

- Antioxidant Activity : Potential neuroprotective effects could arise from the scavenging of free radicals.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. Research demonstrated that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development in cancer therapeutics .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies suggest that the compound may inhibit oxidative stress and neuroinflammation, thereby protecting neuronal cells from damage. This property positions it as a promising agent in the treatment of neurodegenerative disorders .

Organic Synthesis

1. Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. Researchers have utilized this compound to synthesize more complex isoquinoline derivatives that possess enhanced biological activities .

2. Catalysis

The compound has also been investigated for its role in catalytic reactions. Its ability to participate in various organic transformations makes it valuable in synthetic organic chemistry. For example, it can act as a catalyst in reactions involving nucleophilic substitutions and cycloadditions, contributing to the efficiency and selectivity of chemical processes .

Materials Science

1. Polymer Chemistry

In materials science, this compound has potential applications in the development of novel polymers. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore these applications further .

2. Nanomaterials

The compound's unique properties have led to its exploration in nanotechnology. It can be utilized in the synthesis of nanomaterials with specific functionalities for applications in drug delivery systems and biosensors. The incorporation of this compound into nanocarriers can improve the targeting and release profiles of therapeutic agents .

Case Studies

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate can be contextualized against related esters and isoquinoline/quinoline derivatives. Below is a detailed analysis:

Structural Analogues

A. Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (CAS 1428651-85-7)

- Core Structure: Shares the tetrahydroisoquinoline backbone but substitutes the ethyl ester with a methyl group and introduces a bromo substituent at position 4.

- Impact : The bromo group enhances electrophilicity, facilitating cross-coupling reactions, while the methyl ester reduces steric hindrance compared to ethyl .

- Applications : Likely used as a synthetic precursor for brominated pharmaceuticals or agrochemicals.

B. Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 139731-94-5)

- Core Structure: Hexahydroquinoline with a fully saturated ring system and dimethyl groups at position 6.

- The additional saturation reduces aromaticity, altering electronic properties .

- Applications : Candidate for CNS-targeted drug development.

C. Ethyl 8-oxo-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine-3-carboxylate (CAS 805326-00-5)

- Core Structure: Replaces the isoquinoline core with a thiazolo-diazepine heterocycle.

- Impact : The sulfur and nitrogen-rich structure may enhance metal-binding capacity, relevant in catalysis or metallodrug design .

- Applications: Potential use in coordination chemistry or as a protease inhibitor scaffold.

Functional Analogues

A. Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Substituents: Amino, fluoro, methoxy, and cyclopropyl groups.

- Impact : The fluorine atom improves metabolic stability and bioavailability; the cyclopropyl group restricts conformational flexibility, enhancing target selectivity .

- Applications: Antibacterial or anticancer agents (similar to fluoroquinolones).

B. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives (e.g., QB-6998, QB-4012)

- Substituents : Varied halogen (bromo) and methoxy groups.

- Impact : Halogens enable further functionalization via Suzuki or Buchwald-Hartwig reactions. Methoxy groups modulate electron density, affecting reactivity .

- Applications : Intermediates for antitumor or antimicrobial compounds.

Table 1: Comparative Analysis of Key Compounds

Preparation Methods

Stepwise Iodomethylation and Radical Ring Expansion

A notable synthetic route to ethyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate derivatives involves a two-step process:

- Starting Material: Ethyl 8-oxo-5,6,7,8-tetrahydroquinoline-7-carboxylate or its isoquinoline analogs.

- Step 1: Reaction with aqueous formaldehyde and potassium bicarbonate in ethanol to introduce a hydroxymethyl group.

- Step 2: Radical ring expansion using tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) as initiator.

This method yields functionalized tetrahydrocycloheptapyridines, which are closely related to the target compound, in moderate total yields ranging from 37% to 61%. The process is efficient and applicable to other heterocyclic fused cycloheptanones, indicating its versatility for preparing structurally related compounds including this compound derivatives.

Pictet–Spengler Condensation Variants

The Pictet–Spengler reaction is a classical and widely used method for constructing the tetrahydroisoquinoline core:

- Mechanism: Condensation of a phenylethylamine derivative with an aldehyde forms an iminium ion intermediate, which undergoes acid-catalyzed cyclization to yield the tetrahydroisoquinoline scaffold.

- Application: This reaction is adaptable for synthesizing racemic and enantiopure tetrahydroisoquinolines, including 8-oxo derivatives.

Several variants of this reaction have been developed for enhanced stereocontrol and functional group tolerance:

Bischler–Napieralski Cyclization

This classical cyclization method is also employed for preparing tetrahydroisoquinoline derivatives:

- Procedure: Amides derived from phenylacetic acids are cyclized using phosphorus oxychloride (POCl3) to form dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines.

- Application: This approach has been used to prepare N-substituted tetrahydroisoquinolines and can be adapted to introduce the 8-oxo and ester groups by selecting appropriate amide precursors.

For example, Mihoubi et al. synthesized tetrahydroisoquinoline derivatives via Bischler–Napieralski cyclization starting from vanillin derivatives, followed by reduction to obtain the tetrahydroisoquinoline core.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Yield and Purity: Microwave-assisted Pictet–Spengler reactions show superior yields and shorter reaction times, which is advantageous for scale-up synthesis.

- Stereoselectivity: Use of chiral auxiliaries and catalysts enhances enantiomeric purity, important for biological activity.

- Functional Group Compatibility: The presence of ester and oxo groups requires careful selection of reaction conditions to avoid hydrolysis or reduction side reactions.

- Scalability: Radical ring expansion methods, while efficient, involve toxic reagents (tributyltin hydride) that may limit large-scale applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.